3-Hydroxycyclobutanecarbonitrile
CAS No.: 20249-17-6
Cat. No.: VC8455188
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20249-17-6 |
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Molecular Formula | C5H7NO |
Molecular Weight | 97.12 g/mol |
IUPAC Name | 3-hydroxycyclobutane-1-carbonitrile |
Standard InChI | InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2 |
Standard InChI Key | MMJQJSQOTGZCHX-UHFFFAOYSA-N |
SMILES | C1C(CC1O)C#N |
Canonical SMILES | C1C(CC1O)C#N |
Introduction
Chemical Identification and Structural Features
Nomenclature and Synonyms
3-Hydroxycyclobutanecarbonitrile is systematically named according to IUPAC guidelines as 3-hydroxycyclobutane-1-carbonitrile. Alternative designations include 3-cyano-cyclobutanol and 3-hydroxy-cyclobutane-1-carbonitrile, reflecting its functional group arrangement . The compound’s CAS Registry Number (20249-17-6) ensures unambiguous identification across scientific databases and regulatory frameworks.
Molecular Structure and Stereochemistry
The molecule comprises a four-membered cyclobutane ring with a hydroxyl group at the 3-position and a nitrile group at the 1-position. The strained cyclobutane ring influences its reactivity, while the juxtaposition of polar (-OH and -CN) groups creates distinct electronic effects. Nuclear magnetic resonance (NMR) data reveals an 8:1 isomeric mixture in solution, suggesting conformational flexibility due to ring puckering . The canonical SMILES representation \text{C1C(CC1O)C#N} and InChI key provide standardized descriptors for computational modeling .
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves the reduction of 3-oxocyclobutane-1-carbonitrile (CAS 15760-35-7) using sodium borohydride () in anhydrous methanol. Conducted at 0°C for 30 minutes, this reaction achieves a 92% yield, as follows :
Key Steps:
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Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the nitrile group.
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Workup: The reaction mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography.
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Characterization: (500 MHz, CDCl) confirms the product’s structure, with signals at δ 4.62 (m), 3.06 (m), and 2.6 (m) .
Industrial-Scale Production
Commercial suppliers such as TRC and Apolloscientific offer 3-hydroxycyclobutanecarbonitrile at scales ranging from 5 mg to 5 g, with prices varying from $45 to $1,548 depending on quantity . The synthesis’s scalability is limited by the cost of starting materials and the need for low-temperature conditions, necessitating specialized reactor systems for large batches.
Physicochemical Properties
Thermodynamic and Solubility Data
The compound exhibits a partition coefficient () of 0.28, indicating moderate hydrophobicity . Its polar surface area (44.02 Ų) suggests solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), though experimental solubility data remain sparse.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions near 2250 cm (C≡N stretch) and 3300 cm (O-H stretch).
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Mass Spectrometry: The molecular ion peak at 97.0528 corresponds to the exact mass of .
Applications in Research and Industry
Pharmaceutical Intermediates
As a bifunctional building block, 3-hydroxycyclobutanecarbonitrile is employed in synthesizing β-amino alcohols and heterocyclic compounds. Its strained ring system is valuable for constructing spirocyclic scaffolds in drug discovery .
Material Science
The nitrile group’s reactivity enables polymerization or cross-linking in specialty resins, though applications in this domain are exploratory.
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